![molecular formula C26H26N2O5 B2716688 1-methyl-3-[2-nitro-1-(3,4,5-trimethoxyphenyl)ethyl]-2-phenyl-1H-indole CAS No. 315235-09-7](/img/structure/B2716688.png)

1-methyl-3-[2-nitro-1-(3,4,5-trimethoxyphenyl)ethyl]-2-phenyl-1H-indole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

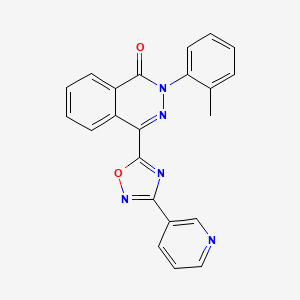

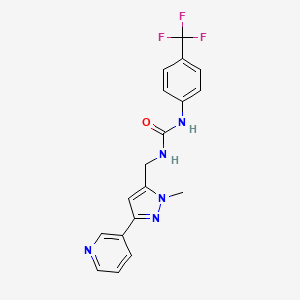

The compound “1-methyl-3-[2-nitro-1-(3,4,5-trimethoxyphenyl)ethyl]-2-phenyl-1H-indole” is a complex organic molecule. It contains an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. Attached to this indole ring are a methyl group, a phenyl group, and a complex side chain containing a nitro group and a trimethoxyphenyl group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the indole ring, the introduction of the methyl and phenyl groups, and the construction of the complex side chain. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The indole ring system is aromatic, meaning it has a stable, delocalized electron cloud. The nitro group is a strong electron-withdrawing group, which would affect the electron distribution in the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could increase its reactivity. The aromatic rings and the trimethoxyphenyl group could contribute to its overall polarity and affect its solubility .Scientific Research Applications

Chemical Reactions and Synthesis

Indole derivatives exhibit diverse reactivity patterns, forming various novel compounds under different conditions, which can be harnessed for the synthesis of complex molecules:

Oxidative Coupling Reactions : Indole derivatives, when reacted with benzoyl nitrate, can undergo oxidative coupling to form 3-nitro derivatives. This reaction highlights the synthetic utility of indoles in accessing nitro-substituted compounds, potentially applicable in materials science or as intermediates in pharmaceutical synthesis (Berti, Settimo, & Nannipieri, 1968).

Reactions with Nitrogen Oxides : The interaction of indoles with nitrogen oxides can lead to the formation of azo-bis-indoles and nitrosoindoles, demonstrating the versatility of indole derivatives in creating compounds with potential application in dyes, pigments, or as analytical reagents (Astolfi & Greci, 2003).

Antimicrobial Applications : Novel indole derivatives have been synthesized and evaluated for their antimicrobial properties. Compounds such as 3-[1-(3-nitrophenyl)-ethyl]-1-(indole-1-yl) substituted derivatives have shown antibacterial and antifungal activity, indicating the potential of indole-based molecules in developing new antimicrobial agents (Babu et al., 2008).

Synthesis of Complex Molecules : The reactivity of indole derivatives with other chemical entities can lead to the formation of complex molecules with potential applications in organic electronics, pharmaceuticals, or materials science. For example, reactions involving nitroketene S,S-acetals and indoles in the presence of trifluoromethanesulfonic acid offer a method for synthesizing cyclic orthothioesters of isothiochromanones, highlighting the synthetic versatility of indoles (Coustard, 2001).

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives .

Mode of Action

Indole derivatives are known to interact with their targets, causing various changes at the molecular level . The nitro group in the compound could potentially undergo a charge-transfer complex, suggesting an electron transfer from the electron-rich molecule to the electron-poor molecule .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could affect multiple biochemical pathways and their downstream effects.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.

Future Directions

The future directions for research on this compound would depend on its intended use and the results of initial studies. If it shows promising properties, for example, as a pharmaceutical compound, further studies could be conducted to optimize its structure, improve its synthesis, and investigate its mechanism of action .

Properties

IUPAC Name |

1-methyl-3-[2-nitro-1-(3,4,5-trimethoxyphenyl)ethyl]-2-phenylindole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2O5/c1-27-21-13-9-8-12-19(21)24(25(27)17-10-6-5-7-11-17)20(16-28(29)30)18-14-22(31-2)26(33-4)23(15-18)32-3/h5-15,20H,16H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFDRSWLVSDCOCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C(C[N+](=O)[O-])C4=CC(=C(C(=C4)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine](/img/structure/B2716606.png)

![tert-butyl 4-[4-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]piperidine-1-carboxylate](/img/structure/B2716611.png)

![N-(imidazo[1,2-a]pyridin-2-ylmethyl)-4-methoxybenzamide](/img/structure/B2716615.png)

![Spiro[indoline-3,3'-pyrrolidin]-2-one hydrochloride](/img/structure/B2716617.png)

![N-[(1-benzylpyrrolidin-3-yl)methyl]-N-(2,2,2-trifluoroethyl)prop-2-enamide](/img/structure/B2716618.png)

![Tert-butyl N-[(3R,4S)-3,4-diaminocyclopentyl]carbamate](/img/structure/B2716624.png)

![2-{[(3-methylphenoxy)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2716626.png)